molecular formula C8H13NO3 B2878245 Methyl 3-(cyclopropylamino)oxetane-3-carboxylate CAS No. 1522173-21-2

Methyl 3-(cyclopropylamino)oxetane-3-carboxylate

Cat. No.: B2878245
CAS No.: 1522173-21-2
M. Wt: 171.196
InChI Key: INVSIQHNSZEHGO-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylamino)oxetane-3-carboxylate: is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.196 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a cyclopropylamino group attached to the oxetane ring

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(cyclopropylamino)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(cyclopropylamino)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and an ester group. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyclopropylamino)oxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxetane ring and the cyclopropylamino group can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of nucleophiles or electrophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Mechanism of Action

The mechanism by which methyl 3-(cyclopropylamino)oxetane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which can be crucial for its biological activity .

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)oxetane-3-carboxylate
  • Methyl 3-(cyclopropylamino)butanoate
  • Methyl 3-(cyclopropylamino)propanoate

Uniqueness: Methyl 3-(cyclopropylamino)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a cyclopropylamino group. This combination imparts distinct reactivity and structural properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

methyl 3-(cyclopropylamino)oxetane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8(4-12-5-8)9-6-2-3-6/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVSIQHNSZEHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522173-21-2
Record name methyl 3-(cyclopropylamino)oxetane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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